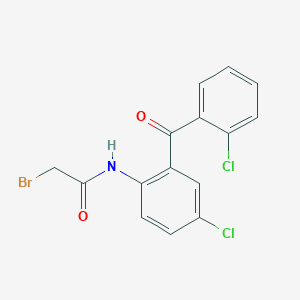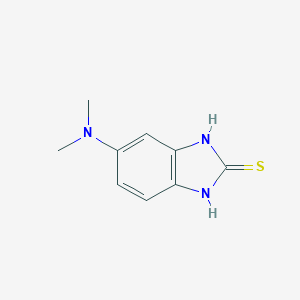
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione, also known as DMABT, is an organic compound with a molecular formula of C10H12N2S. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. DMABT is a thione derivative of benzimidazole and has been found to have various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is not fully understood. However, it is believed that 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione exerts its biological activity by binding to specific targets in the cell. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of cholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Effets Biochimiques Et Physiologiques
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to have various biochemical and physiological effects. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of cholinesterase, which can lead to increased neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in lab experiments is its unique properties. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a valuable compound for studying these biological processes. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of various enzymes, which can provide insights into the mechanisms of enzyme activity.
However, there are also limitations to using 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in lab experiments. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is a highly reactive compound and can be difficult to handle. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione. One potential direction is to further investigate its antibacterial, antifungal, and antitumor activities. This could involve testing 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione against a wider range of bacterial and fungal strains or investigating its potential as a chemotherapeutic agent.
Another potential direction is to investigate the use of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in organic electronics. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to act as an electron donor, which could make it a valuable compound for use in organic electronic devices.
Conclusion
In conclusion, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is a unique compound that has been extensively used in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione and to explore its potential applications in various fields.
Méthodes De Synthèse
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione can be synthesized through a two-step reaction process. The first step involves the condensation of o-phenylenediamine with dimethylformamide dimethyl acetal to form N,N-dimethyl-o-phenylenediamine. The second step involves the reaction of N,N-dimethyl-o-phenylenediamine with carbon disulfide in the presence of base to form 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been extensively used in scientific research due to its unique properties. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has also been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to have potential applications in the field of organic electronics due to its ability to act as an electron donor.
Propriétés
Numéro CAS |
149367-82-8 |
|---|---|
Nom du produit |
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione |
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
5-(dimethylamino)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
Clé InChI |
FYYXHXCCYXEHNR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC(=S)N2 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC(=S)N2 |
Synonymes |
2H-Benzimidazole-2-thione,5-(dimethylamino)-1,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



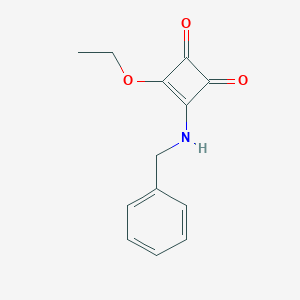
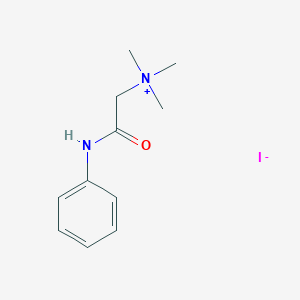
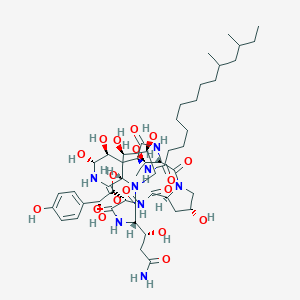
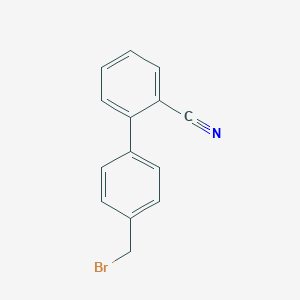
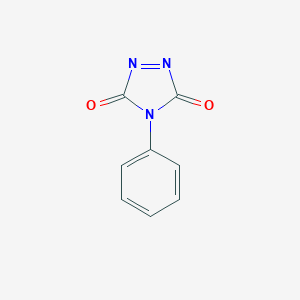
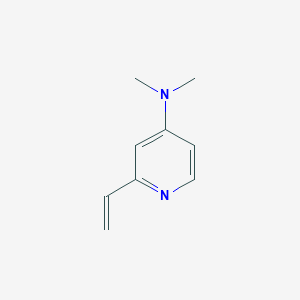

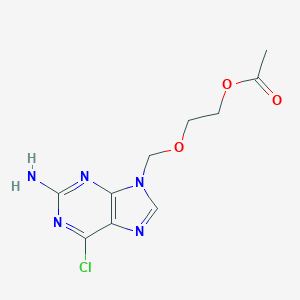
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
